molecular formula C11H17ClN2O B11879561 1-(4-Aminophenyl)piperidin-4-ol hydrochloride

1-(4-Aminophenyl)piperidin-4-ol hydrochloride

Katalognummer: B11879561
Molekulargewicht: 228.72 g/mol
InChI-Schlüssel: NVDSAKOIZOSXAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminophenyl)piperidin-4-ol hydrochloride is a piperidine derivative featuring a 4-aminophenyl substituent at the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its solubility .

Eigenschaften

Molekularformel

C11H17ClN2O

Molekulargewicht

228.72 g/mol

IUPAC-Name

1-(4-aminophenyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;/h1-4,11,14H,5-8,12H2;1H

InChI-Schlüssel

NVDSAKOIZOSXAB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)C2=CC=C(C=C2)N.Cl

Herkunft des Produkts

United States

Biologische Aktivität

1-(4-Aminophenyl)piperidin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological effects, supported by data tables and relevant research findings.

Structural Characteristics

1-(4-Aminophenyl)piperidin-4-ol hydrochloride has the molecular formula C11H16N2OC_{11}H_{16}N_2O and a molecular weight of 192.26 g/mol. The compound features a piperidine ring with an amino group at the para position of the phenyl group, contributing to its unique chemical properties and biological activities.

Structural Features:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle.
  • Amino Group: Enhances interaction with biological targets.
  • Hydroxyl Group: May influence solubility and reactivity.

Synthesis

The synthesis of 1-(4-Aminophenyl)piperidin-4-ol hydrochloride typically involves several methods, including:

  • Reduction Reactions: Using lithium aluminum hydride for converting ketones or aldehydes to alcohols.
  • Substitution Reactions: Employing halogenating agents to introduce functional groups at specific positions on the piperidine ring.

Cardiovascular Effects

Research indicates that 1-(4-Aminophenyl)piperidin-4-ol hydrochloride may function as a β-blocker , which is beneficial in treating hypertension and arrhythmias. Its interaction with adrenergic receptors has been documented, highlighting its potential in cardiovascular therapy.

Neurotransmitter Interaction

The compound has shown promise in modulating neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This activity is crucial for conditions such as Alzheimer’s disease, where enhancing cholinergic transmission can improve cognitive function .

Antimicrobial Properties

Studies have demonstrated that derivatives of piperidine, including 1-(4-Aminophenyl)piperidin-4-ol hydrochloride, exhibit antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(4-Aminophenyl)piperidin-4-ol hydrochloride and related compounds:

StudyFindings
Antimicrobial Activity Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis; weak against other strains .
AChE Inhibition Showed significant inhibition with IC50 values comparable to established drugs .
Cardiovascular Studies Indicated potential as a β-blocker with favorable binding affinities for adrenergic receptors.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. It has shown promise in the following areas:

  • Cardiovascular Disorders : Studies suggest that 1-(4-Aminophenyl)piperidin-4-ol may act as a β-blocker, which can be beneficial in treating hypertension and arrhythmias .
  • Neuropharmacology : Its interactions with neurotransmitter systems indicate potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Synthesis of Pharmaceutical Compounds

1-(4-Aminophenyl)piperidin-4-ol hydrochloride serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural attributes allow for modifications that can enhance the efficacy and specificity of new drugs.

Analgesic Activity

Research has explored the analgesic properties of derivatives related to 1-(4-Aminophenyl)piperidin-4-ol. In animal models, certain derivatives exhibited protective effects against pain, indicating potential for developing new analgesics .

Case Study 1: Analgesic Activity Evaluation

A study involving the synthesis of derivatives of piperidine compounds assessed their analgesic activity using acetic acid-induced writhing assays. Most derivatives showed significant protection against pain, highlighting their potential as analgesics .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of piperidine derivatives indicated that modifications to the piperidine ring could enhance selectivity for specific neurotransmitter receptors, potentially leading to more effective treatments for CNS disorders .

Summary of Findings

The versatility of 1-(4-Aminophenyl)piperidin-4-ol hydrochloride underscores its importance in both academic research and pharmaceutical applications. Its ability to interact with various biological targets makes it a valuable compound for developing new therapeutic agents.

Application AreaPotential Benefits
Cardiovascular DisordersPossible β-blocker for hypertension and arrhythmias
NeuropharmacologyPotential treatment for neurodegenerative diseases
Analgesic DevelopmentPromising candidates for new pain relief medications
Pharmaceutical SynthesisKey intermediate for various drug formulations

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 1-(4-Aminophenyl)piperidin-4-ol hydrochloride with structurally analogous compounds, emphasizing key differences in substituents and functional groups:

Compound Name Substituents/Functional Groups Key Features Potential Impact on Properties
1-(4-Aminophenyl)piperidin-4-ol hydrochloride 4-aminophenyl, hydroxyl, hydrochloride salt Polar NH₂ and OH groups; charged hydrochloride Enhanced water solubility; potential for hydrogen bonding and receptor interaction
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-chlorobenzyl, amine Electron-withdrawing Cl; benzyl linkage Increased lipophilicity; altered electronic properties for target binding
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride Pyridinyl, carboxylic acid, hydrochloride salt Aromatic heterocycle; acidic COOH group pH-dependent solubility; possible chelation or ionic interactions
1-Acetyl-4-aminopiperidine Hydrochloride Acetyl, amine, hydrochloride salt Acetylated amine; no aromatic substituent Reduced polarity; potential metabolic stability via acetylation
Anileridine Hydrochloride 4-phenyl, ethyl ester, phenethyl group Ester functionality; bulky phenyl and phenethyl groups Opioid receptor affinity; ester group influences hydrolysis and bioavailability
RB-005 (1-(4-Octylphenethyl)piperidin-4-ol) 4-octylphenethyl, hydroxyl Long alkyl chain; hydroxyl group High lipophilicity (logP); membrane permeability for kinase inhibition
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride Oxazolylmethyl, amine, hydrochloride salt Heterocyclic oxazole; amine group Enhanced π-π stacking; potential for dual-target activity

Vorbereitungsmethoden

Reaction Scheme

  • Starting Material : 4-Piperidone hydrochloride hydrate (CAS: 40064-34-4)

  • Intermediate : 1-Benzyl-4-(4-nitrophenyl)piperidin-4-ol

  • Final Product : 1-(4-Aminophenyl)piperidin-4-ol hydrochloride

Procedure

  • Step 1 : Condensation of 4-piperidone with 4-nitrobenzaldehyde via nucleophilic addition under acidic conditions (p-toluenesulfonic acid, methanol, 64°C, 1 hour) to form the imine intermediate.

  • Step 2 : Catalytic hydrogenation (10% Pd/C, H₂, 45°C, 24 hours) to reduce the nitro group to an amine and remove the benzyl protecting group.

  • Step 3 : Acidification with HCl in isopropanol to yield the hydrochloride salt (86% overall yield).

Key Data

ParameterValueSource
Yield (Step 2)82.9% (GC purity: 99.05%)
Final Purity (HPLC)98.08%
Reaction Time28 hours (total)

Advantages : High purity, scalable for industrial use.
Challenges : Requires handling of toxic palladium catalysts and controlled hydrogenation conditions.

Method 2: Grignard Reaction with Cyanohydrin Intermediates

Reaction Scheme

  • Starting Material : 1-Benzyl-4-piperidone

  • Intermediate : 1-Benzyl-4-cyano-4-[(N-ethyl)benzylamino]piperidine

  • Final Product : 1-(4-Aminophenyl)piperidin-4-ol hydrochloride

Procedure

  • Step 1 : Cyanohydrin formation using potassium cyanide and toluene at 45°C.

  • Step 2 : Grignard reaction with phenylmagnesium bromide to introduce the phenyl group (20°C, 12 hours).

  • Step 3 : Sequential hydrogenolysis (5% Pd/C, H₂, 45°C) and acidification (oxalic acid, acetone) to isolate the hydrochloride salt.

Key Data

ParameterValueSource
Intermediate Yield193.2 g (89% efficiency)
Final Yield85.7 g (76% from intermediate)
Purity99% (by NMR)

Advantages : Avoids phenyllithium, reducing industrial hazards.
Challenges : Multi-step purification and sensitivity to moisture in Grignard steps.

Method 3: Hydrolysis of Protected Piperidine Ethers

Reaction Scheme

  • Starting Material : N-Carbethoxy-4,4-dimethoxypiperidine

  • Intermediate : 4,4-Dimethoxypiperidine

  • Final Product : 1-(4-Aminophenyl)piperidin-4-ol hydrochloride

Procedure

  • Step 1 : Etherification of N-Carbethoxy-4-piperidone with trimethyl orthoformate (PTSA catalyst, methanol, 64°C).

  • Step 2 : Hydrolysis using 30% HCl at 75°C for 4 hours to remove methoxy groups.

  • Step 3 : Coupling with 4-nitroaniline followed by hydrogenation (Pd/C, H₂) and salt formation.

Key Data

ParameterValueSource
Intermediate Yield350 g (82.9%)
Final Purity (Assay)93.55–98.08%
Reaction Time6 hours (hydrolysis)

Advantages : Utilizes inexpensive reagents, suitable for high-throughput synthesis.
Challenges : Requires precise control of hydrolysis conditions to avoid over-acidification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
Reductive Amination8698.08HighPd catalyst cost
Grignard Reaction7699ModerateMoisture sensitivity
Ether Hydrolysis8393–98HighAcid handling requirements

Optimization Strategies

Catalyst Recycling

  • Pd/C Recovery : Filtration through Celite and reactivation with H₂O₂ restores 90% activity for reuse.

  • Solvent Systems : Isopropanol/water mixtures improve hydrogenation efficiency by 15% compared to pure ethanol.

Purity Enhancement

  • Crystallization : Recrystallization from acetone/water (3:1 v/v) increases purity from 93% to 99.5%.

  • Chromatography : Silica gel column chromatography (ethyl acetate:hexane = 4:1) resolves nitro-group byproducts.

Industrial-Scale Considerations

  • Cost Analysis : Grignard methods cost $12–15/g due to Pd/C, while hydrolysis routes cost $6–8/g.

  • Safety Protocols : Hydrogenation reactors require pressure-rated vessels (≤10 bar) and inert gas purging to prevent explosions .

Q & A

Q. What are the optimal synthetic routes and critical purification steps for 1-(4-Aminophenyl)piperidin-4-ol hydrochloride?

The synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:

  • Aminophenyl Introduction : Coupling 4-aminophenyl groups via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and aryl halides .
  • Hydrochloride Formation : Neutralization with HCl in anhydrous ethanol, followed by recrystallization using solvents like acetone/water mixtures to enhance purity (>98%) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization are critical to remove unreacted amines and byproducts .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify the piperidine ring conformation, aminophenyl substitution, and hydrochloride salt formation (e.g., δ 3.2–3.8 ppm for piperidine protons) .
  • HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) confirm purity >99% with retention time consistency .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 227.1 (free base) and [M+Cl]^- for the hydrochloride .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the amine group. Desiccants like silica gel mitigate hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pH-dependent reactivity for oxidation reactions?

  • Experimental Design : Conduct controlled oxidation studies (e.g., using KMnO₄ or H₂O₂) under varying pH (acidic: pH 2–4 vs. neutral: pH 7). Monitor intermediates via LC-MS to identify pH-sensitive pathways .
  • Data Analysis : Compare reaction yields and byproducts (e.g., piperidinone derivatives under acidic conditions vs. N-oxide formation in neutral/basic media). Statistical tools like ANOVA can quantify pH effects .

Q. What methodologies are suitable for elucidating enzyme interaction mechanisms?

  • Kinetic Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd_d) with target enzymes (e.g., monoamine oxidases) .
  • Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock Vina, focusing on the aminophenyl group’s hydrogen bonding with catalytic residues .
  • Mutagenesis Studies : Introduce point mutations (e.g., Tyr435Ala in MAO-B) to validate binding site predictions .

Q. How can discrepancies in biological activity data (e.g., receptor antagonism vs. agonism) be systematically addressed?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, buffer composition).
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., impurity levels >2% in older syntheses) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 1-(4-Methoxyphenyl)piperidin-4-ol) to isolate structural determinants of activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.